
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene is an organic compound that features a naphthalene ring substituted with a sulfinyl group and a methylpropene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene typically involves the reaction of naphthalene with 2-methylprop-2-ene-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylpropene group can undergo electrophilic substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of 1-(2-Methylprop-2-ene-1-sulfonyl)naphthalene.
Reduction: Formation of 1-(2-Methylprop-2-ene-1-thio)naphthalene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene depends on the specific application and the target molecule or pathway. In general, the sulfinyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. The methylpropene group can participate in various chemical reactions, such as electrophilic addition or substitution, depending on the reaction conditions and the presence of catalysts.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar reactivity in electrophilic addition reactions.
Naphthalene: The parent compound, which undergoes similar substitution reactions but lacks the sulfinyl and methylpropene groups.
1-(2-Methylprop-2-ene-1-sulfonyl)naphthalene: An oxidized derivative with different chemical properties and reactivity.
Uniqueness
1-(2-Methylprop-2-ene-1-sulfinyl)naphthalene is unique due to the presence of both the sulfinyl and methylpropene groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
116525-27-0 |
|---|---|
Fórmula molecular |
C14H14OS |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enylsulfinyl)naphthalene |
InChI |
InChI=1S/C14H14OS/c1-11(2)10-16(15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3 |
Clave InChI |
IXYRTZGHERUCAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CS(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


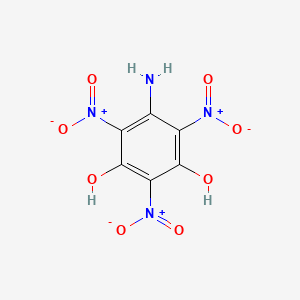

![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
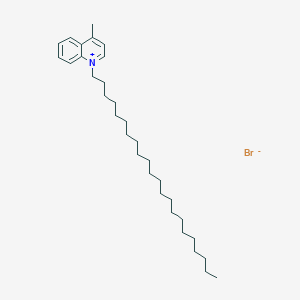
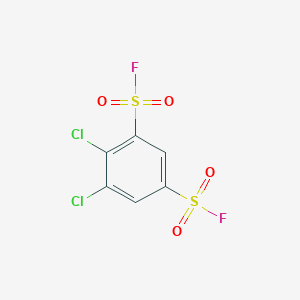
phosphanium perchlorate](/img/structure/B14287841.png)
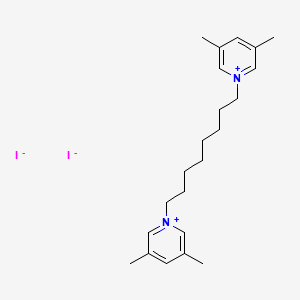
![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
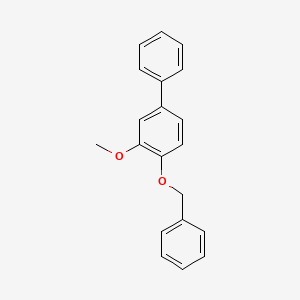
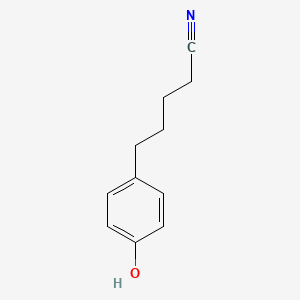
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
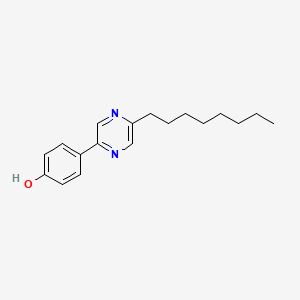
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
